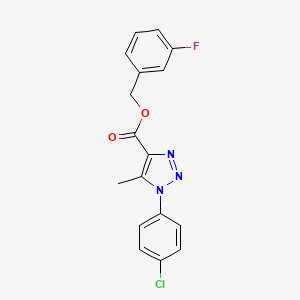

(3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound (3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based ester featuring a 4-chlorophenyl group at position 1, a methyl group at position 5, and a (3-fluorophenyl)methyl ester moiety at position 4 of the triazole ring. Triazole derivatives are widely studied for their diverse applications, including corrosion inhibition, pharmaceuticals, and materials science . The structural uniqueness of this compound lies in the combination of electron-withdrawing substituents (Cl and F) and the ester group, which may enhance its adsorption properties and biological activity.

Properties

IUPAC Name |

(3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-3-2-4-14(19)9-12)20-21-22(11)15-7-5-13(18)6-8-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVQJSFJMFTYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.

Substitution Reactions:

Esterification: The carboxylate group is introduced via esterification, typically using an alcohol and a carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound is compared to analogous triazole derivatives with modifications in substituent groups (Table 1). Key structural differences include:

- Aryl substituents: Chlorine (electron-withdrawing) vs. fluorine (stronger electronegativity) vs. amino (electron-donating).

- Ester groups : Methyl, ethyl, or sodium salts, influencing solubility and lipophilicity.

- Positional isomerism : Para vs. meta substitution on aryl rings.

Table 1. Structural and Functional Comparison of Triazole Derivatives

Corrosion Inhibition Performance

- The ethyl ester analog Ethyl 1-(4-Cl-C6H4)-5-CH3-... demonstrated 74% inhibition efficiency for AA6061 aluminum alloy in 0.5 M HCl, attributed to adsorption via the triazole ring and Cl substituent .

- The target compound’s (3-fluorophenyl)methyl ester group may improve surface adhesion due to fluorine’s electronegativity, though direct comparative data are lacking. Sodium salts (e.g., Sodium 1-(4-Cl-C6H4)-5-CH3-... ) show higher solubility but require different application methods .

Critical Analysis of Substituent Effects

- Halogen Position : Meta- vs. para-substituted aryl groups (e.g., 3-F vs. 4-Cl) alter molecular symmetry and dipole moments, affecting packing in solid states and adsorption on metal surfaces.

- Ester vs. Salt Forms: Sodium salts (e.g., ) are water-soluble, whereas esters like the target compound are more lipophilic, making them suitable for non-polar environments.

- Electron-Withdrawing Groups : Fluorine’s strong electronegativity may enhance corrosion inhibition by increasing electron density on the triazole ring, improving metal surface interactions .

Biological Activity

The compound (3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities. This article aims to summarize the biological activity of this compound based on current research findings, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of (3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of Triazole Ring : The initial step often involves the reaction between appropriate phenyl derivatives and azides to form the triazole structure.

- Carboxylation : The introduction of the carboxylate group is achieved through various methods such as nucleophilic substitution or direct carboxylation techniques.

Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to (3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as , indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Notably:

- IC50 Values : The compound exhibited IC50 values comparable to established anticancer drugs such as doxorubicin, indicating its potential as a therapeutic agent in oncology .

- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of key cellular pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies suggest that triazole compounds may possess anti-inflammatory properties. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

Several case studies highlight the biological activities of triazole derivatives:

-

Study on Antimicrobial Efficacy :

- A series of triazole compounds were tested against bacterial strains with varying resistance profiles.

- Results indicated that modifications on the phenyl rings significantly influenced antimicrobial potency.

-

Cytotoxicity Assessment :

- In vitro studies on human cancer cell lines demonstrated that structural variations in triazoles could enhance their cytotoxic effects.

- The presence of electron-withdrawing groups such as chlorine was found to increase activity against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.